3,4-Dihydroxybutanenitrile
Overview
Description
3,4-Dihydroxybutanenitrile is a chemical compound with the molecular formula C4H7NO2 . It has a molecular weight of 101.11 and is also known as DHBn. The IUPAC name for this compound is 3,4-dihydroxybutanenitrile .
Synthesis Analysis
DHBn can be synthesized by a number of methods, including the reaction between 3,4-dihydroxybutanal and cyanide ion, and the reaction between 3-acetylene-1,2-diol and cyanide ion.Molecular Structure Analysis
The InChI code for 3,4-Dihydroxybutanenitrile is 1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 . This indicates the structural formula of the compound and how the atoms are connected.Physical And Chemical Properties Analysis
3,4-Dihydroxybutanenitrile is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. It has a density of 1.22 g/cm3 and a boiling point of 245 ℃. The compound is stored at a temperature of -10 .Scientific Research Applications
1. Biomedical and Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), including derivatives like 3-hydroxybutyrate and 4-hydroxybutyrate, are used in biomedical applications due to their biodegradability and biocompatibility. They are utilized in devices like sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).
2. Synthesis of Neurological Disorder Therapeutics
4-Aminobutanenitrile, a derivative of 3,4-Dihydroxybutanenitrile, plays a crucial role in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases (Capon, Avery, Purdey, & Abell, 2020).
3. Catalysis and Chemical Synthesis
Ruthenium-catalyzed reactions involving amino alcohols and dienes, where 3,4-Dihydroxybutanenitrile-related compounds play a role, are significant in chemical synthesis, demonstrating novel regioselectivity and potential in creating complex organic molecules (Chen et al., 2015).
4. Environmentally Benign Polymer Synthesis
The use of 3,4-Dihydroxybutyric acid, a compound related to 3,4-Dihydroxybutanenitrile, in the production of biocompatible polymers shows promise in creating environmentally friendly materials, particularly for medical applications like drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
5. Biotechnological Production of Platform Chemicals
Biotechnological methods for producing important platform chemicals, like 3,4-Dihydroxybutyric acid, from renewable resources such as D-xylose demonstrate the potential for sustainable production of valuable chemicals (Zhang et al., 2022).
6. Formation of Functionalized Carbocycles
3,4-Dihydroxybutanenitrile derivatives are used in the formation of functionalized carbocycles, which are significant in organic synthesis and pharmaceutical applications (Matsumoto, Masu, Yamaguchi, & Takeda, 2004).
Safety and Hazards
The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . These codes represent various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3,4-dihydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPBRJADBPHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449925 | |
Record name | 3,4-dihydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126577-60-4, 83527-35-9 | |
Record name | 3,4-dihydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxybutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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